
Butetamate citrate
Overview
Description
Butetamate Citrate (C₁₆H₂₅NO₂·C₆H₈O₇; CAS 13900-12-4) is a non-opioid antitussive agent primarily used to suppress non-productive (dry) coughs associated with upper respiratory tract infections, bronchitis, and post-viral syndromes . Developed in the mid-20th century, it exerts dual mechanisms of action: central suppression of the cough reflex in the medulla oblongata and peripheral inhibition of bronchial smooth muscle spasms . Available in syrups, tablets, and drops, its adult dosage ranges from 25–50 mg three to four times daily, with rapid onset (30–60 minutes) and a 6–8 hour duration of effect . Common side effects include mild gastrointestinal disturbances (nausea, vomiting) and occasional dizziness or drowsiness. Severe adverse reactions, such as allergic responses, are rare .
This compound is contraindicated in patients with hypersensitivity to the compound, productive coughs requiring mucus expulsion, or concurrent use of monoamine oxidase inhibitors (MAOIs) due to interaction risks . It is marketed globally under trade names such as Sinecod, Paxeladine, and Tussical .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butetamate citrate is synthesized through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol, followed by the formation of the citrate salt. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The ester product is then neutralized with citric acid to form the citrate salt, which is subsequently purified through crystallization and filtration processes .
Chemical Reactions Analysis
Hydrolysis Reactions
Butamirate citrate undergoes hydrolysis under acidic and alkaline conditions, forming distinct degradation products. These reactions follow pseudo-first-order kinetics , with rates influenced by pH, temperature, and buffer composition .
Acidic Hydrolysis
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Products :
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2-(2-Diethylaminoethoxy)ethanol
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α-Ethylbenzeneacetic acid (EA)
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-
Kinetic Parameters :
Alkaline Hydrolysis
pH–Rate Profile
The hydrolysis rate of butamirate citrate is pH-dependent, exhibiting a U-shaped profile in Britton–Robinson buffer solutions (pH 1.4–12) at 80°C :
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Minimum degradation : Near-neutral pH (6–7).
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Accelerated degradation :
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Below pH 3 (acid catalysis)
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Above pH 9 (base catalysis)
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In Vivo Hydrolysis and Metabolites
Butamirate citrate is rapidly hydrolyzed in biological systems, yielding two primary metabolites :
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2-Phenylbutyric acid (2-PBA)
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Diethylaminoethoxyethanol
Pharmacokinetic Parameters of Metabolites
Parameter | 2-Phenylbutyric Acid (2-PBA) | Diethylaminoethoxyethanol |
---|---|---|
Cₘₐₓ (ng/mL) | 932.4 – 3,357.4 | 33.8 – 115.5 |
AUC(0–24h) (ng·h/mL) | 14,728.9 – 52,592.2 | 186.6 – 703.3 |
tₘₐₓ (h) | 2.0 – 3.1 | 2.0 – 2.2 |
These metabolites lack antitussive activity, confirming that hydrolysis represents a deactivation pathway .
Stability Considerations
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Formulation Impact : Syrup formulations may exhibit reduced hydrolysis rates due to viscosity and excipient interactions .
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Temperature Sensitivity : Storage above 25°C accelerates degradation, necessitating controlled environments .
Analytical Methods for Reaction Monitoring
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Column : Shim-pack cyanopropyl (250 × 4.6 mm, 5 µm).
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Mobile Phase : Acetonitrile–25 mM KH₂PO₄ (40:60, pH 3.4).
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Detection : 210 nm.
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Retention Times :
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Butamirate citrate: 6.2 min
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α-Ethylbenzeneacetic acid: 4.8 min
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This method achieves baseline separation with a resolution >2.0, enabling precise quantification of degradation products .
Scientific Research Applications
Pharmacological Profile
Butetamate citrate functions by acting on the cough center located in the medulla oblongata of the brain. It increases the threshold for cough initiation through enhanced inhibitory signals within the central nervous system, thereby effectively reducing coughing frequency and intensity without causing sedation or dependency, which are common side effects of opioid-based antitussives .
Cough Management
The primary application of this compound is in the treatment of cough associated with various respiratory conditions. It is particularly beneficial for patients suffering from acute and chronic coughs due to its effectiveness and safety profile compared to traditional opioid medications .
Comparative Efficacy Studies
Recent studies have evaluated the efficacy of this compound against other cough suppressants like dextromethorphan and clobutinol. A double-blind randomized study demonstrated that both butetamate and clobutinol significantly improved cough severity and frequency, with butetamate showing superior efficacy in patients with carcinoma-related coughs .
Pharmacokinetics
This compound exhibits rapid absorption when administered orally, achieving peak plasma levels approximately 1.5 hours post-administration. It has a half-life of about six hours, with primary metabolites excreted renally .
Pharmacokinetic Data Table
Parameter | Value |
---|---|
Peak Plasma Level | 1.5 hours post-administration |
Half-Life | 6 hours |
Metabolites | 2-phenylbutyric acid |
Excretion | Renal |
Bioequivalence Studies
Bioequivalence studies have been conducted to compare the absorption rates of this compound syrup with other formulations like Sinecod syrup. These studies are crucial for establishing dosage forms that ensure therapeutic equivalence in clinical settings .
Method Development
Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for the quantification of this compound in pharmaceutical formulations. These methods are essential for quality control and stability testing in drug development .
Efficacy in Specific Populations
A randomized controlled trial investigated the effects of this compound on citric acid-induced cough in healthy volunteers, demonstrating its effectiveness in reducing cough reflexes under controlled conditions .
Safety and Tolerability
Long-term studies have shown that this compound is well tolerated even at higher doses, making it suitable for use in both adults and children .
Mechanism of Action
Butetamate citrate works by targeting the cough center in the brain, specifically the medulla oblongata. It increases the threshold for cough initiation by enhancing inhibitory signals within the central nervous system, thereby reducing the frequency and intensity of coughing . Additionally, this compound desensitizes sensory nerve endings in the respiratory tract, reducing irritability that triggers coughing . This dual action—central and peripheral—makes it a comprehensive solution for managing dry coughs.
Pharmacokinetic studies have shown that this compound is rapidly absorbed in the gastrointestinal tract, reaching peak plasma levels within 1-2 hours after administration. It is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6 hours .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Pharmacological Profiles
The following table summarizes key differences between Butetamate Citrate and structurally or functionally related compounds:
Compound | CAS Number | Therapeutic Use | Mechanism of Action | Adult Dosage | Common Side Effects |
---|---|---|---|---|---|
This compound | 13900-12-4 | Non-productive cough | Central + Peripheral antitussive | 25–50 mg TID-QID | Nausea, dizziness, headache |
Butamirate Citrate | 18109-81-4 | Cough suppression | Peripheral antitussive* | 7.5–15 mg TID (syrup) | Mild GI disturbances |
Pentoxyverine | 77-23-6 | Dry cough | Central antitussive | 15–30 mg TID | Drowsiness, dry mouth |
Dextromethorphan | 125-71-3 | Non-productive cough | Central NMDA receptor antagonism | 10–30 mg QID | Dizziness, sedation |
*Butamirate Citrate’s mechanism is inferred from its classification as a peripherally acting antitussive .
Efficacy and Clinical Outcomes
- This compound: Clinical studies report rapid symptom relief (30–60 minutes) and a 25% reduction in cough frequency within 48 hours in adults . No significant drug accumulation or tolerance has been observed.
- Butamirate Citrate: Limited comparative data exist, but it is often formulated in multi-ingredient preparations (e.g., Stop-tussin) for broader respiratory symptom management .
- Pentoxyverine : Primarily used in pediatric populations; slower onset (1–2 hours) but longer duration (8–12 hours) compared to Butetamate .
Biological Activity
Butetamate citrate, commonly known as butamirate citrate, is a cough suppressant with notable biological activities. This compound has been extensively studied for its pharmacological effects, particularly in the treatment of cough and potential anti-cancer properties. Below is a detailed overview of its biological activity based on various research findings.
Pharmacokinetics and Bioavailability
Butamirate citrate exhibits a favorable pharmacokinetic profile. A study comparing different formulations revealed that the bioavailability of butamirate citrate varies depending on the preparation used. In a randomized crossover study involving 18 volunteers, the following pharmacokinetic parameters were observed:
Formulation | AUC0-infinity (µg·h/ml) | Cmax (µg/ml) | tmax (h) | t1/2 (h) |
---|---|---|---|---|
Syrup (Test) | 46.9 | 1.77 | 1.1 | 28 |
Syrup (Reference) | 50.4 | 1.86 | 1.5 | 26 |
Tablet (Test) | 54.7 | 1.88 | 1.1 | 27 |
Solution (Reference) | 54.5 | 1.94 | 1.1 | 26 |
These findings indicate that both syrup and tablet forms of butamirate citrate are bioequivalent to their respective references, demonstrating consistent absorption profiles across formulations .
Antitussive Activity
Butamirate citrate is primarily recognized for its antitussive properties. A double-blind randomized study involving 60 patients assessed its efficacy against clobutinol syrup over five days. The results showed significant improvements in both severity and frequency of cough in both treatment groups, with butamirate demonstrating superior effectiveness in patients with cough due to carcinomas .
Efficacy Comparison
Treatment | Severity Improvement | Frequency Improvement |
---|---|---|
Butamirate Citrate | p < 0.001 | p = 0.026 |
Clobutinol Syrup | p < 0.001 | Not significant |
This highlights butamirate's potential as a preferred option in specific patient populations .
Potential Anti-Cancer Properties
Recent studies have explored the unexpected anti-cancer effects of butamirate citrate, particularly against glioblastoma cell lines. Research demonstrated that butamirate effectively suppressed growth in various glioblastoma cell lines, including those resistant to standard therapies like temozolomide and lapatinib .
The mechanism behind butamirate's anti-cancer activity involves the inhibition of STAT3 transcriptional activity, which is crucial for tumor cell survival and proliferation:
- Inhibition of Cyclin D1 and Survivin : Butamirate down-regulates these proteins, which are essential for cell cycle progression and anti-apoptotic signaling.
- Reduced Cell Migration : Transwell migration assays indicated that butamirate-treated cells exhibited significantly reduced migratory capacity compared to untreated controls.
Case Studies and Clinical Trials
A randomized placebo-controlled trial evaluated the effects of butamirate on cough sensitivity using a capsaicin challenge model. While dextromethorphan showed superior efficacy, butamirate did not demonstrate significant activity at higher doses, suggesting formulation-related issues .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of butetamate citrate that influence its pharmacological activity?
- Methodological Answer : Characterize this compound using techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Physicochemical properties (e.g., solubility, stability) should be evaluated under varying pH and temperature conditions to assess bioavailability and formulation compatibility .
Q. How can researchers design experiments to validate the bronchodilatory effects of this compound in preclinical models?
- Methodological Answer : Utilize in vitro assays (e.g., tracheal smooth muscle relaxation studies) and in vivo models (e.g., histamine-induced bronchoconstriction in rodents). Measure outcomes such as airway resistance, inflammatory biomarkers (e.g., cytokines), and lung function parameters. Ensure reproducibility by standardizing animal models, dosing regimens, and control groups (e.g., comparator bronchodilators like salbutamol) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Develop a validated LC-MS/MS protocol for plasma or tissue samples. Include steps for sample preparation (e.g., protein precipitation, solid-phase extraction) and calibration curves using deuterated internal standards. Cross-validate results with alternative methods like ELISA to address potential matrix interference .
Advanced Research Questions
Q. How can conflicting data on the antispasmodic efficacy of this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., differences in experimental design, species-specific responses, or formulation excipients). Use statistical tools (e.g., funnel plots) to assess publication bias. Validate findings through independent replication studies with pre-registered protocols to minimize bias .
Q. What strategies are effective for isolating and characterizing metabolites of this compound in hepatic microsomal assays?
- Methodological Answer : Incubate this compound with liver microsomes and NADPH cofactors. Employ high-resolution mass spectrometry (HRMS) for metabolite identification, coupled with molecular networking to map biotransformation pathways. Compare results with in silico predictions (e.g., using software like Meteor or ADMET Predictor) to prioritize metabolites for toxicity testing .
Q. How does the citrate counterion in this compound influence its pharmacokinetic profile compared to other salts (e.g., sodium or potassium citrate)?
- Methodological Answer : Design comparative pharmacokinetic studies in animal models, measuring parameters such as Cmax, Tmax, and half-life. Use ion-selective electrodes or capillary electrophoresis to monitor citrate dissociation kinetics. Cross-reference findings with physicochemical data (e.g., solubility, logP) to correlate salt form with bioavailability .
Q. What experimental frameworks are suitable for investigating potential drug-drug interactions between this compound and cytochrome P450 inhibitors/inducers?
- Methodological Answer : Use human hepatocyte cultures or recombinant CYP enzyme assays to assess inhibition/induction potential. Apply the "cocktail approach" (simultaneous administration of multiple CYP probe substrates) in vivo. Analyze data using mechanistic static models (e.g., [I]/Ki ratios) or dynamic physiologically based pharmacokinetic (PBPK) modeling .
Q. Methodological Considerations for Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Answer : Follow guidelines such as the ARRIVE 2.0 framework for preclinical studies. Include detailed descriptions of materials (e.g., compound source, purity), equipment settings, and statistical methods. Publish raw datasets and code in repositories like Dryad or Dataverse, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Answer : Use nonlinear regression models (e.g., log[agonist] vs. response curves) to calculate EC50 values. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions with residual plots and sensitivity analyses .
Q. Ethical and Reporting Standards
Q. How can researchers address ethical concerns in studies involving this compound, particularly in animal models?
- Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Include statements on ethical approval, housing conditions, and humane endpoints in manuscripts. Use the SYRCLE risk-of-bias tool to report preclinical study quality .
Q. What are the best practices for citing prior work on this compound in a literature review?
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNURWKSPYZZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930276 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>68.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13900-12-4, 3639-12-1 | |
Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butetamate citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butethamate citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Convenil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTETAMATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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